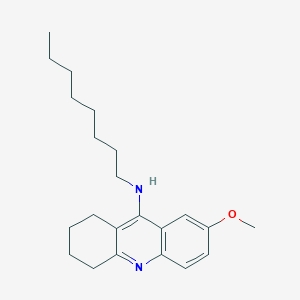
N-n-octyl-7-methoxytacrine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-n-octyl-7-methoxytacrine hydrochloride: is a chemical compound that has been studied for its potential use as a cholinesterase inhibitor, particularly in the context of Alzheimer’s disease . This compound is a derivative of tacrine, which was one of the first drugs approved for the treatment of Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-n-octyl-7-methoxytacrine hydrochloride involves the alkylation of 7-methoxytacrine with an octyl group. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the 7-methoxytacrine, followed by the addition of an octyl halide (e.g., octyl bromide) to form the desired product .
Industrial Production Methods: : Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: : N-n-octyl-7-methoxytacrine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the octyl chain.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may result in the replacement of the methoxy group with other functional groups .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the effects of alkylation on the activity of tacrine derivatives.
Biology: The compound is used in research to understand its interactions with biological targets, particularly cholinesterase enzymes.
Medicine: Its primary application is in the development of treatments for Alzheimer’s disease, where it acts as a cholinesterase inhibitor to improve cognitive function.
Mécanisme D'action
The mechanism of action of N-n-octyl-7-methoxytacrine hydrochloride involves the inhibition of cholinesterase enzymes, particularly acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other tacrine derivatives such as:
- 7-methoxytacrine
- N-methyl-7-methoxytacrine
- N-ethyl-7-methoxytacrine
Uniqueness: : N-n-octyl-7-methoxytacrine hydrochloride is unique due to its longer alkyl chain, which can influence its pharmacokinetic properties, such as increased lipophilicity and potentially improved blood-brain barrier penetration .
Propriétés
Formule moléculaire |
C22H32N2O |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
7-methoxy-N-octyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C22H32N2O/c1-3-4-5-6-7-10-15-23-22-18-11-8-9-12-20(18)24-21-14-13-17(25-2)16-19(21)22/h13-14,16H,3-12,15H2,1-2H3,(H,23,24) |
Clé InChI |
IFHMPKOJBNGXHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




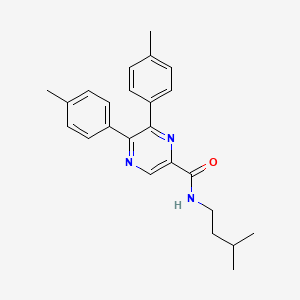
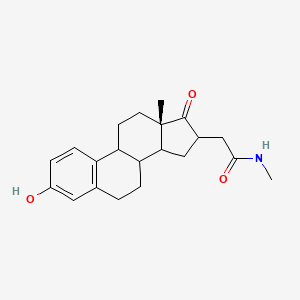

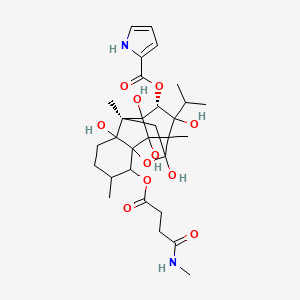
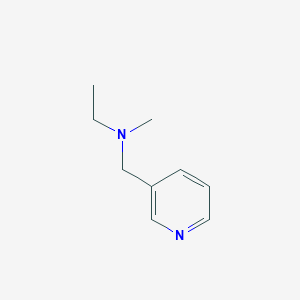
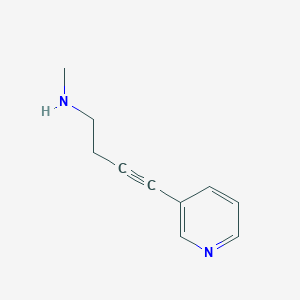
![(2R)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-hydroxyhexan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852009.png)
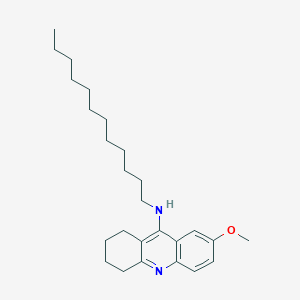
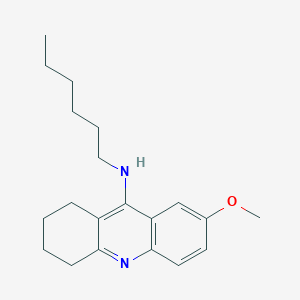
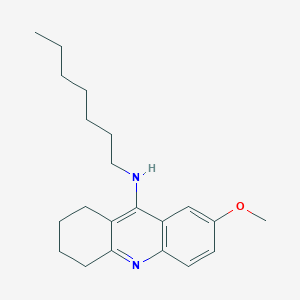
![3,17-dihydroxy-13-methyl-N-propan-2-yl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxamide](/img/structure/B10852048.png)

